molecular formula C7H7NO4S B1424156 2-(Methylsulfonyl)-4-pyridinecarboxylic acid CAS No. 1186663-27-3

2-(Methylsulfonyl)-4-pyridinecarboxylic acid

Cat. No.: B1424156
CAS No.: 1186663-27-3
M. Wt: 201.2 g/mol
InChI Key: SSTWSIYWXZCTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-4-pyridinecarboxylic acid is an organic compound characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a methylsulfonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-pyridinecarboxylic acid.

    Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. A common method involves the reaction of 4-pyridinecarboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent quality and high yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-4-pyridinecarboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use as a precursor for drug development, targeting specific pathways in disease treatment.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating biological pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes.

    Chemical Reactivity: Its reactivity is influenced by the electron-withdrawing effects of the methylsulfonyl and carboxylic acid groups, which can stabilize intermediates in various reactions.

Comparison with Similar Compounds

    2-(Methylsulfonyl)-5-pyridinecarboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

    2-(Ethylsulfonyl)-4-pyridinecarboxylic acid: Similar structure with an ethylsulfonyl group instead of a methylsulfonyl group.

    4-Pyridinecarboxylic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

Uniqueness: 2-(Methylsulfonyl)-4-pyridinecarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

2-methylsulfonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTWSIYWXZCTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700181
Record name 2-(Methanesulfonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007802-68-7
Record name 2-(Methanesulfonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 3
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 4
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Methylsulfonyl)-4-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.